molecular formula C14H16N4O2S B2723000 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2034482-54-5

3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B2723000
CAS No.: 2034482-54-5
M. Wt: 304.37
InChI Key: NNNHKKFCQJJFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that features a pyrrolidine ring, a pyridazine moiety, and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the Pyridazine Moiety: The pyridazine ring can be introduced via nucleophilic substitution reactions, often using halogenated pyridazines as starting materials.

    Attachment of the Thiophene Group: This step usually involves coupling reactions such as Suzuki or Stille coupling, where thiophene boronic acids or stannanes are used.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Optimization of Reaction Conditions: To maximize yield and purity, conditions such as temperature, solvent, and catalyst concentration are carefully controlled.

    Scale-Up Procedures: Techniques such as continuous flow synthesis might be employed to produce larger quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridazine rings.

    Reduction: Reduction reactions can modify the functional groups attached to the rings, potentially altering the compound’s properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as conductivity or thermal stability.

Mechanism of Action

The mechanism by which 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    3-((6-methylpyridazin-3-yl)oxy)-N-(phenyl)pyrrolidine-1-carboxamide: Similar structure but with a phenyl group instead of a thiophene.

    3-((6-methylpyridazin-3-yl)oxy)-N-(furan-2-yl)pyrrolidine-1-carboxamide: Contains a furan ring instead of a thiophene.

Uniqueness

The presence of the thiophene ring in 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide imparts unique electronic properties, potentially enhancing its activity in certain applications compared to its analogs with different heterocyclic rings.

Properties

IUPAC Name

3-(6-methylpyridazin-3-yl)oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-10-4-5-12(17-16-10)20-11-6-7-18(9-11)14(19)15-13-3-2-8-21-13/h2-5,8,11H,6-7,9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNHKKFCQJJFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.